2-[(4-Methyloxan-4-yl)oxy]acetic acid
Description
2-[(4-Methyloxan-4-yl)oxy]acetic acid is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position. The acetic acid moiety is connected via an ether linkage at the same 4-position of the oxane ring. This structural motif confers unique physicochemical properties, including moderate hydrophilicity due to the ether oxygen and carboxylic acid group, and conformational rigidity from the six-membered oxane ring.
Properties
IUPAC Name |
2-(4-methyloxan-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(12-6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSRPVOILYKDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyloxan-4-yl)oxy]acetic acid typically involves the reaction of 4-methyltetrahydro-2H-pyran-4-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[(4-Methyloxan-4-yl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyloxan-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyloxan ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methyloxan-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methyloxan-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| 2-[(4-Methyloxan-4-yl)oxy]acetic acid | C₈H₁₄O₄ | ~174.19 | Methyl-oxane, ether linkage | Conformational rigidity, synthetic intermediate |
| 2-(4-Hydroxyoxan-4-yl)acetic acid | C₇H₁₂O₄ | 160.17 | Hydroxy-oxane | Enhanced solubility, hydrogen bonding |
| [4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid | C₁₆H₂₀O₄ | ~292.33 | Methoxyphenyl, dimethyl-oxane | π-π stacking, steric hindrance |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 229.07 | Bromo, methoxy-phenyl | Electrophilic reactivity, dimer formation |
| 2-(4-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.17 | Methoxy-phenyl | NSCLC biomarker, metabolic studies |
Biological Activity
2-[(4-Methyloxan-4-yl)oxy]acetic acid (CAS No. 2137550-82-2) is an organic compound characterized by its unique structure that includes a methyloxan moiety. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications.
- Molecular Formula : CHO
- Molar Mass : 174.19 g/mol
- Structure : The compound features a methyloxan group linked to an acetic acid moiety, which may influence its biological interactions.
Biological Activities
The biological activity of 2-[(4-Methyloxan-4-yl)oxy]acetic acid has been investigated in various studies, highlighting its potential therapeutic effects:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.
| Compound | IC Value (μg/mL) | Source |
|---|---|---|
| 2-[(4-Methyloxan-4-yl)oxy]acetic acid | TBD | In vitro assays |
| Rutin | 0.85 | |
| Epigallocatechin gallate | 1.27 |
2. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, such as pancreatic lipase and α-glucosidase, which are vital in carbohydrate metabolism.
3. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies have explored the biological implications of related compounds, providing insights into the possible effects of 2-[(4-Methyloxan-4-yl)oxy]acetic acid:
-
Study on Antioxidant Effects :
- A comparative analysis of various methoxylated compounds demonstrated that those with similar structures to 2-[(4-Methyloxan-4-yl)oxy]acetic acid exhibited enhanced antioxidant capabilities, suggesting a protective role against oxidative damage in cells.
-
Enzyme Inhibition Study :
- In vitro studies showed that derivatives of acetic acid could effectively inhibit pancreatic lipase, which is crucial for fat digestion, indicating potential applications in obesity management and metabolic disorders.
The biological activities of 2-[(4-Methyloxan-4-yl)oxy]acetic acid may be attributed to its ability to interact with various molecular targets:
- Molecular Targets : The compound may modulate enzyme activity through competitive inhibition or allosteric regulation.
- Signaling Pathways : It could influence pathways related to inflammation and metabolic regulation, contributing to its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
